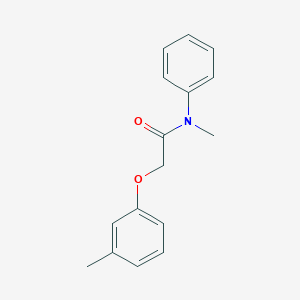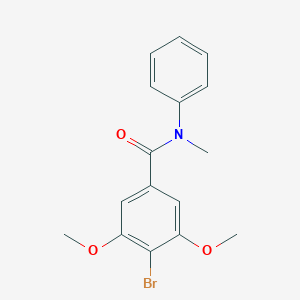![molecular formula C19H17NOS B261786 N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide acts as a potent dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopamine signaling, which is believed to be responsible for its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. It has also been shown to increase locomotor activity and induce hyperactivity in animal models, which is consistent with its dopamine reuptake inhibitor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its use is limited by its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses.
Orientations Futures
Future research on N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide should focus on its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to investigate its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses. Finally, the development of more selective dopamine reuptake inhibitors with fewer side effects should also be a focus of future research.
Applications De Recherche Scientifique
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
Propriétés
Formule moléculaire |
C19H17NOS |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-phenyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NOS/c21-19(20-13-12-18-7-4-14-22-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,21) |
Clé InChI |
JNLZGBFKPDGOKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

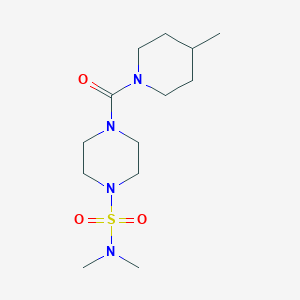
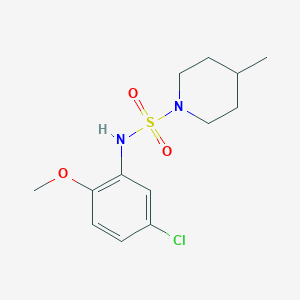
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
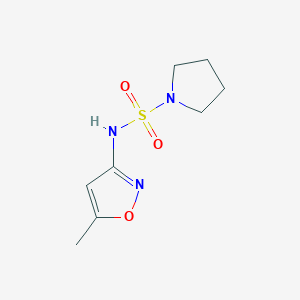
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
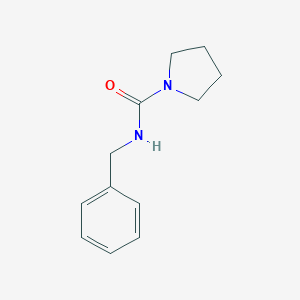
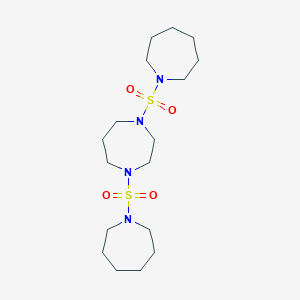
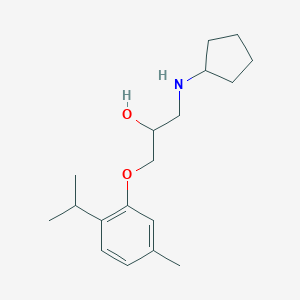
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
